Methyl 2,3-diamino-4-methoxybenzoate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 2,3-diamino-4-methoxybenzoate |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,10-11H2,1-2H3 |
InChI Key |
PYHHTHHTVDOFOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)N)N |
Origin of Product |
United States |
Aromatic Diamino Ester Compounds in Modern Organic Synthesis
Aromatic compounds containing two amino groups and an ester functionality are of paramount importance in the synthesis of a wide range of organic molecules. The diamino portion of these molecules provides a nucleophilic core that can readily participate in cyclization reactions to form heterocyclic rings. The ester group, on the other hand, can be easily modified through hydrolysis, amidation, or reduction, providing a handle for further functionalization. This combination of reactive sites makes aromatic diamino esters highly sought-after starting materials in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Synthetic Methodologies for Methyl 2,3 Diamino 4 Methoxybenzoate
Classical Multi-Step Synthetic Approaches
Classical synthetic routes to Methyl 2,3-diamino-4-methoxybenzoate typically involve the sequential introduction and modification of functional groups on a benzene (B151609) ring. These methods often rely on well-established reactions, though they may involve multiple steps and require careful control of reaction conditions to achieve the desired regioselectivity.
A common and logical pathway to aromatic diamines is through the dinitration of a suitable precursor, followed by the reduction of the nitro groups. The primary challenge in this approach is achieving the desired 2,3-dinitro substitution pattern on a 4-methoxybenzoic acid or ester framework. The methoxy (B1213986) group is a strong ortho, para-director, while the carboxyl or ester group is a meta-director. This makes the direct dinitration to the 2,3-positions highly challenging.
A more plausible strategy involves starting with a precursor that already contains a directing group that favors nitration at the desired positions. One such approach could begin with 3-hydroxy-4-methoxybenzoic acid. Nitration of this precursor, followed by reduction of the nitro group, subsequent functional group manipulation, and a second nitration and reduction sequence could potentially yield the target molecule. A similar strategy has been reported in the synthesis of Gefitinib, where a multi-step process involving nitration and reduction was employed. mdpi.com
Another viable precursor is 2-amino-3-nitrobenzoic acid (3-nitroanthranilic acid). The synthesis of 2,3-diaminobenzoic acid has been achieved through the catalytic hydrogenation of 3-nitroanthranilic acid using palladium on carbon (Pd/C) as a catalyst in methanol. chemicalbook.com This key intermediate, 2,3-diaminobenzoic acid, could then potentially undergo regioselective methoxylation at the 4-position, followed by esterification to yield the final product.
The reduction of the dinitro intermediate is a critical step. A variety of reducing agents can be employed for the conversion of aromatic nitro compounds to anilines. wikipedia.org Common methods include catalytic hydrogenation with catalysts like Raney nickel or palladium-on-carbon, or chemical reduction using metals in acidic media (e.g., iron in acetic acid). mdpi.comwikipedia.org
Table 1: Representative Conditions for the Reduction of Aromatic Nitro Compounds
| Reducing Agent/Catalyst | Substrate | Solvent | Conditions | Yield | Reference |
| 10% Pd/C, H₂ | 2-amino-3-nitrobenzoic acid | Methanol | Ambient pressure | 69% | chemicalbook.com |
| Powdered Iron, Acetic Acid | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Methanol | 50-60°C | 77% | mdpi.com |
| Raney Nickel, H₂ | Aromatic Nitro Compounds | Ethanol (B145695) | High pressure | High | wikipedia.org |
| SnCl₂, HCl | Aromatic Nitro Compounds | Ethanol | Reflux | Good | wikipedia.org |
An alternative classical approach involves the use of halogenated intermediates. This pathway could start with a suitably substituted 4-methoxybenzoic acid derivative, which is first di-halogenated at the 2 and 3 positions. The synthesis of such di-halogenated benzoic acids can be challenging but may be achieved through specific synthetic routes. For instance, methods for preparing 2-halo-4,5-dimethoxy benzoic acid have been described, involving targeted halogenation and subsequent oxidation. google.com
Once the di-halogenated intermediate is obtained, the halo groups can be substituted with amino groups. This can be achieved through nucleophilic aromatic substitution with ammonia or an ammonia equivalent, often catalyzed by a copper salt (Ullmann condensation) or a palladium complex (Buchwald-Hartwig amination). The final step would be the esterification of the resulting 2,3-diamino-4-methoxybenzoic acid.
The Sandmeyer reaction offers another versatile method for introducing a variety of functional groups, including halogens and cyano groups, onto an aromatic ring via a diazonium salt intermediate derived from an amino group. mnstate.eduwikipedia.orgorganic-chemistry.orgbyjus.com A multi-step sequence could be envisioned where an amino group is strategically placed on the ring, converted to a diazonium salt, and then replaced by a halogen. This halogen, along with another strategically placed group, could then be converted to the desired amino functionalities.
Table 2: Examples of Amination and Related Reactions
| Reaction Type | Reactants | Catalyst/Reagent | Conditions | Product | Reference |
| Sandmeyer Reaction (Chlorination) | Aryl diazonium salt | CuCl | - | Aryl chloride | wikipedia.org |
| Sandmeyer Reaction (Bromination) | Aryl diazonium salt | CuBr | - | Aryl bromide | wikipedia.org |
| Sandmeyer Reaction (Cyanation) | Aryl diazonium salt | CuCN | - | Aryl nitrile | wikipedia.org |
| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium catalyst, Base | Varies | Aryl amine | General Knowledge |
The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 2,3-diamino-4-methoxybenzoic acid. This is a standard transformation in organic synthesis. Common methods for esterification include Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an anhydride, which then readily reacts with methanol to form the ester. The preparation of methyl m-nitrobenzoate from m-nitrobenzoic acid via esterification is a well-documented procedure that can be adapted for this purpose. orgsyn.org Similarly, the synthesis of various methyl methoxycarboxylates from their corresponding carboxylic acids has been reported. google.com
The synthesis of the precursor, 2,3-diamino-4-methoxybenzoic acid, remains the core challenge. As mentioned previously, one potential route is the catalytic hydrogenation of a suitably substituted nitro-amino benzoic acid. chemicalbook.com
Table 3: General Esterification Methods
| Method | Reagents | Conditions | Notes |
| Fischer Esterification | Carboxylic acid, Methanol, Acid catalyst (e.g., H₂SO₄) | Reflux | Reversible reaction; often requires removal of water. |
| Acyl Chloride Formation followed by Esterification | Carboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, then Methanol | Varies | Generally high yielding. |
| DCC/DMAP Coupling | Carboxylic acid, Methanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature | Mild conditions, suitable for sensitive substrates. |
Modern and Green Chemistry Syntheses
Modern synthetic methods aim to improve upon classical approaches by offering higher efficiency, milder reaction conditions, and reduced environmental impact. These include advanced catalytic methods and biocatalytic transformations.
Catalytic hydrogenation is a cornerstone of modern synthesis for the reduction of nitro groups. As mentioned in the classical context, catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for converting dinitro aromatic compounds to their corresponding diamines. wikipedia.orgnumberanalytics.com The key to applying this method to the synthesis of this compound lies in the successful synthesis of a suitable dinitro precursor, such as Methyl 2,3-dinitro-4-methoxybenzoate.
Transfer hydrogenation offers a safer and often more convenient alternative to using high-pressure hydrogen gas. wikipedia.org This technique employs a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, in the presence of a transition metal catalyst, typically palladium or ruthenium. researchgate.netrsc.orgresearchgate.net Transfer hydrogenation has been successfully applied to the reduction of a wide variety of substituted nitroarenes to anilines with high chemoselectivity. researchgate.netresearchgate.net This method would be highly applicable for the reduction of a dinitro precursor to this compound under mild conditions.
Table 4: Modern Catalytic Reduction Methods for Nitroarenes
| Method | Catalyst | Hydrogen Source | Solvent | Conditions | Reference |
| Catalytic Hydrogenation | Pd/C | H₂ gas | Various | Varies | wikipedia.orgnumberanalytics.com |
| Transfer Hydrogenation | Pd/ZrP | Formic Acid | - | Varies | researchgate.net |
| Transfer Hydrogenation | Pd/C | Ammonium Formate | - | Filtration system | rsc.org |
| Transfer Hydrogenation | Ruthenium or Rhodium complexes | Isopropanol | - | Mild | wikipedia.org |
The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. Biocatalysis offers the potential for high selectivity under mild, aqueous conditions. For the synthesis of aromatic amines, nitroreductase enzymes have shown significant promise. These enzymes can selectively reduce aromatic nitro groups to amino groups. acs.orgnih.gov While they often stop at the hydroxylamine stage, they can be coupled with other catalysts to achieve full reduction to the aniline. nih.gov
The direct enzymatic amination of aromatic compounds is a more challenging but highly desirable transformation. Research in this area is ongoing, with some success in the enzymatic synthesis of substituted anilines through oxidative amination or from cyclohexanones. researchgate.net The application of biocatalysis to the synthesis of a specific, highly substituted molecule like this compound is not yet established but represents a promising area for future research. The development of engineered enzymes could one day provide a direct and environmentally friendly route to this and other complex aromatic diamines. nih.gov
Flow Chemistry and Continuous Processing Techniques
Continuous flow chemistry offers substantial advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve unstable intermediates, such as those in the synthesis of aromatic amines. nih.govresearchgate.net In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. mdpi.commdpi.com
Key Advantages for Synthesis:
Enhanced Safety: The reduction of dinitroaromatic compounds is often highly exothermic. Flow reactors have a high surface-area-to-volume ratio, which enables rapid heat dissipation and minimizes the risk of thermal runaway. catsci.comrsc.org This is crucial when handling energetic materials like polynitroaromatic compounds. oup.com
Improved Selectivity: Precise temperature control can suppress the formation of side products, leading to higher selectivity for the desired diamine. For multi-step reductions, flow chemistry can prevent over-reduction or the formation of undesired intermediates like nitroso or hydroxylamine species. mdpi.com
Scalability: Scaling up a flow process is typically more straightforward than batch processes. Instead of using larger, more hazardous reactors, production can be increased by running the system for longer periods or by operating multiple reactors in parallel. researchgate.net
A potential continuous flow setup for producing this compound would involve pumping a solution of the dinitro precursor through a heated reactor column packed with a heterogeneous catalyst (e.g., Pd/C, Pt/C). acs.org This method allows for efficient catalyst-substrate contact and easy separation of the product from the solid catalyst. bohrium.com
Solvent-Free and Alternative Solvent Systems (e.g., Supercritical Fluids, Ionic Liquids)
Modern synthetic chemistry emphasizes "green" methodologies that reduce or eliminate the use of volatile and hazardous organic solvents. jocpr.comnih.gov
Solvent-Free Synthesis:
Solvent-free reactions, often facilitated by mechanochemistry (grinding or ball-milling), can lead to higher efficiency, reduced waste, and simpler work-up procedures. jocpr.comorganic-chemistry.orgnih.gov For the synthesis of an aromatic amine, a solid-state reduction of a nitro precursor could be envisioned. This method offers advantages in terms of yield, selectivity, and simplicity. jocpr.com
Ionic Liquids (ILs):
Ionic liquids are salts with low melting points that can act as both solvents and catalysts. scispace.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to traditional solvents. nih.govdcu.ienih.gov In the context of synthesizing this compound, an ionic liquid could:
Enhance Reaction Rates: The polar nature of ILs can stabilize charged intermediates and transition states, potentially accelerating the reaction.
Improve Selectivity: The unique solvent properties of ILs can influence the regioselectivity of reactions.
Facilitate Catalyst Recycling: Metal catalysts used in hydrogenation reactions can often be immobilized within the ionic liquid phase, allowing for easy separation of the product and reuse of the catalyst-solvent system. dcu.ie
Optimization of Reaction Conditions, Selectivity, and Overall Yields
Optimizing reaction conditions is a critical step to ensure a process is efficient, cost-effective, and safe. For the synthesis of this compound, the reduction of the precursor is the key step to optimize. researchgate.net
Parameters for Optimization:
Catalyst Selection and Loading: Different catalysts (e.g., Pd, Pt, Ni, Fe) and their supports (e.g., carbon, alumina) can have a profound impact on reaction rate and selectivity. mdpi.com The amount of catalyst used is also a key variable.
Reducing Agent: While catalytic hydrogenation with H₂ gas is common, other reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in the presence of a catalyst can also be used. jsynthchem.commq.edu.au The choice of agent affects selectivity and functional group tolerance.
Temperature and Pressure: These parameters directly influence the reaction rate. Higher temperatures and pressures typically lead to faster reactions but may also promote side reactions or catalyst degradation. mdpi.com
Solvent: The choice of solvent can affect substrate solubility, catalyst activity, and product isolation. Protic solvents like ethanol or water are often effective for nitro group reductions. researchgate.netjsynthchem.com
An optimization study might systematically vary these parameters to maximize the yield of the desired product while minimizing impurities.
Illustrative Data for Optimization of a Nitro Group Reduction:
| Entry | Temperature (°C) | H₂ Pressure (bar) | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 25 | 1 | 10% Pd/C | Methanol | 24 | 75 |
| 2 | 50 | 1 | 10% Pd/C | Methanol | 8 | 88 |
| 3 | 50 | 5 | 10% Pd/C | Methanol | 4 | 95 |
| 4 | 50 | 5 | 5% Pt/C | Methanol | 6 | 91 |
| 5 | 50 | 5 | 10% Pd/C | Ethanol | 4 | 96 |
Note: This table is for illustrative purposes only and represents a typical optimization study for the reduction of a dinitroaromatic compound. Specific results for this compound would require experimental validation.
Scale-Up Considerations and Industrial Synthesis Feasibility Studies
Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. catsci.comrsc.org A feasibility study would need to address several key areas to ensure the process is safe, economical, and environmentally sustainable.
Key Scale-Up Factors:
Process Safety: The management of heat from exothermic reactions is a primary concern. What is easily controlled in a small flask can become a serious hazard in a large reactor. catsci.com Thorough calorimetric studies are essential to understand the reaction's thermal profile.
Mass Transfer: Efficient mixing becomes more difficult on a larger scale. Poor mixing can lead to localized "hot spots," lower yields, and an increase in impurities. visimix.com
Cost and Availability of Raw Materials: The cost and reliable supply of starting materials, reagents, and catalysts are crucial for economic viability. rsc.org
Atom Economy and Waste Management: An ideal industrial process maximizes the incorporation of atoms from the reactants into the final product and minimizes waste streams. catsci.com The environmental impact and cost of waste disposal must be considered.
Purification: Isolation and purification of the final product on a large scale must be efficient. Methods like crystallization are often preferred over chromatography due to cost and throughput.
Feasibility Considerations for Industrial Synthesis:
| Parameter | Laboratory Scale | Industrial Scale Considerations |
|---|---|---|
| Heat Transfer | High surface area to volume ratio, easy to cool. | Low surface area to volume ratio; requires specialized cooling systems (e.g., reactor jackets, cooling coils) to prevent thermal runaway. catsci.com |
| Reagent Addition | Fast addition via pipette or dropping funnel. | Controlled, slow addition via pumps to manage reaction rate and temperature. |
| Mixing | Efficient with magnetic stir bars. | Requires mechanical overhead stirrers with specific impeller designs to ensure homogeneity. visimix.com |
| Purification | Often relies on column chromatography. | Primarily uses crystallization, distillation, or extraction. Chromatography is generally too expensive for large quantities. |
| Safety | Standard personal protective equipment (PPE). | Engineered controls, automated shutdown systems, and robust containment procedures are required. rsc.org |
The feasibility of producing this compound industrially would depend on developing a robust, safe, and cost-effective synthesis that addresses these scale-up challenges. numberanalytics.comresearchgate.net
Reactivity of the Amino Functional Groups
The presence of two adjacent amino groups on the aromatic ring is a key structural feature that dictates the primary reaction pathways for this compound. These amino groups are nucleophilic and can readily participate in a variety of chemical transformations.
Nucleophilic Acyl Substitution and Amide/Urea (B33335) Formation
The primary amino groups of this compound can act as nucleophiles in reactions with acylating agents such as acid chlorides, anhydrides, and isocyanates. These reactions proceed via a nucleophilic acyl substitution mechanism to form stable amide or urea derivatives. The specific product formed, whether a mono- or di-substituted derivative, can often be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.
For instance, reaction with acetyl chloride can lead to the formation of mono- or di-acetylated products. Similarly, reaction with an isocyanate, such as phenyl isocyanate, would yield the corresponding urea derivatives. These transformations are fundamental in modifying the properties of the parent molecule and for introducing new functional groups.
Table 1: Examples of Nucleophilic Acyl Substitution Reactions
| Reactant | Product |
| Acetyl Chloride | Mono- or Di-acetylated Amide |
| Phenyl Isocyanate | Mono- or Di-phenyl Urea |
| Benzoyl Chloride | Mono- or Di-benzoylated Amide |
Cyclocondensation Reactions for Heterocyclic Scaffolds
The ortho-disposition of the two amino groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions. guidechem.com These reactions involve the formation of two new bonds, leading to the creation of a new ring fused to the existing benzene ring.
Imine Formation: The amino groups can react with aldehydes and ketones to form imines, also known as Schiff bases. Depending on the reaction conditions, either one or both amino groups can participate.
Benzimidazole (B57391) Derivatives: A common and important reaction is the condensation with aldehydes or carboxylic acids (or their derivatives) to form benzimidazoles. organic-chemistry.orgnih.govgoogle.com This reaction typically proceeds with the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation. researchgate.net The use of various aldehydes allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring. nih.gov
Quinazoline (B50416) Derivatives: Quinazolines and their derivatives are another important class of heterocycles that can be synthesized from ortho-amino-substituted precursors. researchgate.netnih.govresearchgate.netnih.gov For example, reaction with formamidine acetate can lead to the formation of a quinazoline ring system. mdpi.com
Pyrrole and Other Heterocycles: While less common, under specific conditions, reactions with appropriate dicarbonyl compounds could potentially lead to the formation of other heterocyclic scaffolds like pyrroles.
Table 2: Examples of Cyclocondensation Reactions for Heterocycle Synthesis
| Reagent | Resulting Heterocyclic Scaffold |
| Aldehydes/Carboxylic Acids | Benzimidazole |
| Formamidine Acetate | Quinazoline |
| 1,2-Dicarbonyl Compounds | Quinoxaline (B1680401) |
Alkylation and Acylation Reactions at Nitrogen Centers
The nitrogen atoms of the amino groups can be alkylated or acylated. Alkylation, the introduction of an alkyl group, can be achieved using alkyl halides or other alkylating agents. nih.govgoogleapis.comgoogle.comgoogle.com The degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be controlled by the choice of reagents and reaction conditions. nih.gov Similarly, acylation introduces an acyl group and is typically carried out using acid chlorides or anhydrides. These reactions are useful for protecting the amino groups or for synthesizing more complex molecules. chemguide.co.uk
It is important to note that the reactivity of the two amino groups might differ due to the electronic influence of the neighboring methoxy and ester groups, potentially allowing for selective functionalization under carefully controlled conditions. For instance, iridium-catalyzed reactions have shown high selectivity for the monoalkylation of aromatic amines. nih.gov
Diazotization and Subsequent Transformations
Aromatic primary amines are known to undergo diazotization upon treatment with nitrous acid (usually generated in situ from sodium nitrite and a strong acid). manavchem.com In the case of ortho-diamines like this compound, the diazotization of one amino group can be followed by an intramolecular cyclization with the adjacent amino group to form a stable benzotriazole derivative. stackexchange.comechemi.com This reaction is a characteristic transformation of o-phenylenediamines. stackexchange.comechemi.com The formation of bis-diazo compounds from o-diamines is generally not feasible through standard methods due to the stability of the azimine intermediate. dtic.mil
Reactivity of the Ester Moiety
The methyl ester group in this compound is also a site for chemical reactivity, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.
Transesterification Processes with Various Alcohols
The methyl ester can undergo transesterification when heated in the presence of another alcohol and a catalytic amount of acid or base. researchgate.net This equilibrium reaction replaces the methyl group of the ester with the alkyl or aryl group from the reacting alcohol. The position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol that is formed as a byproduct. This reaction is a versatile method for modifying the ester group and synthesizing a variety of different ester derivatives.
Hydrolysis and Ester Cleavage Pathways (Acid- and Base-Catalyzed)
The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding methanol and 2,3-diamino-4-methoxybenzoic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the methoxide leaving group, which is then protonated by the newly formed carboxylic acid. The presence of multiple electron-donating groups (two amino and one methoxy) on the ring increases the electron density at the carbonyl carbon, which slightly disfavors the initial nucleophilic attack compared to an unsubstituted benzoate (B1203000) ester.
Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the ester is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, methanol is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the aromatic carboxylic acid.
Intramolecular Catalysis: A notable feature of this molecule is the potential for intramolecular catalysis by the adjacent amino group at the C2 position. Studies on the hydrolysis of 2-aminobenzoate esters have shown that the neighboring amino group can act as an intramolecular general base, facilitating the nucleophilic attack of a water molecule. iitd.ac.inacs.orgnih.govacs.orgresearchgate.net This leads to a significant rate enhancement compared to isomers where the amino group is not in the ortho position. The pseudo-first-order rate constants for the hydrolysis of 2-aminobenzoate esters are often pH-independent over a certain range (typically pH 4 to 8), which is characteristic of this intramolecular assistance. iitd.ac.inacs.orgnih.gov The rate enhancements can be substantial, often 50- to 100-fold compared to their para-substituted counterparts. iitd.ac.innih.gov
| Ester Compound | Condition | Rate Enhancement Factor | Reference |
| Phenyl 2-aminobenzoate | pH 4, 50 °C | ~105 vs. OH⁻ catalyzed reaction | iitd.ac.innih.gov |
| Trifluoroethyl 2-aminobenzoate | 50 °C | 50-100 fold vs. benzoate ester | iitd.ac.inacs.org |
| p-Nitrophenyl 2-aminobenzoate | 50 °C | 50-100 fold vs. p-amino isomer | iitd.ac.inacs.org |
This table presents data for analogous compounds to illustrate the principle of intramolecular catalysis.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The regioselectivity of electrophilic aromatic substitution (SEAr) on the this compound ring is dictated by the cumulative electronic effects of its substituents. The two amino groups (-NH₂) and the methoxy group (-OCH₃) are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring via resonance. Conversely, the methyl ester group (-COOCH₃) is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.
The available positions for substitution are C5 and C6.
Substitution at C5: This position is ortho to the -OCH₃ group at C4 and para to the -NH₂ group at C2. Both of these are strongly activating and directing to this position.
Substitution at C6: This position is ortho to the deactivating -COOCH₃ group, which is unfavorable. It is also meta to the -OCH₃ group at C4 and the -NH₂ group at C3.
Due to the powerful synergistic directing effect of the C2-amino and C4-methoxy groups towards the C5 position, electrophilic substitution is overwhelmingly expected to occur at this site. The strong activation provided by these groups outweighs the deactivating influence of the ester group.
| Substituent | Position | Electronic Effect | Directing Influence |
| -COOCH₃ | C1 | Deactivating (Inductive & Resonance) | meta |
| -NH₂ | C2 | Activating (Resonance) | ortho, para |
| -NH₂ | C3 | Activating (Resonance) | ortho, para |
| -OCH₃ | C4 | Activating (Resonance) | ortho, para |
Oxidative and Reductive Transformations of the Aromatic Ring and Functional Groups
Oxidative Transformations: The ortho-phenylenediamine moiety of this compound makes it highly susceptible to oxidation. In the presence of various oxidizing agents such as hydrogen peroxide, air, or metal ions (e.g., Cu²⁺, Ag⁺), o-phenylenediamines are known to undergo oxidative coupling to form 2,3-diaminophenazine, a colored and fluorescent compound. researchgate.netacs.orgnih.gov This transformation involves a two-step process that may include deprotonation of the amino groups and rearrangement to a π-conjugated system. nih.govmdpi.com Therefore, this compound is expected to readily oxidize to the corresponding substituted phenazine (B1670421) derivative. Under certain conditions, polymerization can also occur. nih.gov
Reductive Transformations: The electron-rich aromatic ring is generally resistant to reduction. The primary functional group susceptible to reduction is the methyl ester. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the ester group can be reduced to a primary alcohol, yielding (2,3-diamino-4-methoxyphenyl)methanol. This reduction is typically chemoselective for the ester under standard conditions, leaving the aromatic ring and other functional groups intact. The reduction of nitro groups is a common synthetic route to aromatic amines, but this compound already possesses the fully reduced amino functionalities. acs.orgresearchgate.netwikipedia.orggoogle.com
Reaction Kinetics and Thermodynamic Analysis of Derived Pathways
Reaction Kinetics:
Hydrolysis: As previously mentioned, the hydrolysis of the ester is significantly accelerated by intramolecular general base catalysis from the C2-amino group. iitd.ac.inacs.org Kinetic studies on analogous 2-aminobenzoate esters show pseudo-first-order kinetics under these conditions. nih.govacs.orgresearchgate.net
Oxidation: The kinetics of the oxidation of o-phenylenediamine (OPD) have been studied, providing a model for the target molecule. For instance, the oxidation of OPD in the presence of Cu(II) was found to follow the rate law v = k[Cu²⁺][OPD]. tandfonline.com In another study monitoring the reaction in real-time, the oxidation of OPD with Cu²⁺ was presumed to follow pseudo-first-order kinetics with a calculated rate constant (κ) of 0.059 min⁻¹. mdpi.com
| Reaction | Analogous Reactant | Rate Law / Constant | Reference |
| Cu(II)-catalyzed Oxidation | o-Phenylenediamine | v = k[Cu²⁺][OPD] | tandfonline.com |
| Cu(II) Oxidation | o-Phenylenediamine | κ = 0.059 min⁻¹ (pseudo-first-order) | mdpi.com |
| HRP-catalyzed Oxidation | o-Phenylenediamine | KM = 0.6 ± 0.2 mM | acs.org |
Thermodynamic Analysis: Specific thermodynamic data (ΔG, ΔH, ΔS) for reactions involving this compound are not extensively documented. However, general principles can be applied.
Ester Hydrolysis: The hydrolysis of esters to carboxylic acids and alcohols is generally an exergonic process (ΔG < 0) under standard conditions, driven by the formation of the resonance-stabilized carboxylate anion (in basic media) or the stable carboxylic acid.
Oxidation: The oxidation of the diamino system to a larger, conjugated phenazine structure is typically a thermodynamically favorable process, often driven by an increase in entropy and the formation of a stable, extensively conjugated product.
Investigation of Reaction Intermediates and Transition States
The mechanisms of the primary reactions involving this compound proceed through distinct intermediates and transition states.
Ester Hydrolysis: The key intermediate in both acid- and base-catalyzed hydrolysis is a tetrahedral intermediate formed at the carbonyl carbon. In the case of intramolecular catalysis by the 2-amino group, the transition state involves a water molecule simultaneously attacking the carbonyl carbon while its proton is being abstracted by the neighboring amino group. iitd.ac.innih.gov
Electrophilic Aromatic Substitution: The characteristic intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex . byjus.com For substitution at the favored C5 position, the positive charge of the arenium ion can be delocalized onto the C2-amino and C4-methoxy groups, resulting in highly stable resonance structures. This stabilization lowers the energy of the transition state leading to this intermediate, explaining the high regioselectivity. The transition state resembles the structure of the arenium ion.
Oxidative Coupling: The oxidation of o-phenylenediamines to phenazines likely proceeds through several intermediates. The process is thought to involve the formation of radical cations and diimine species before the final cyclization and aromatization steps that lead to the stable phenazine product. nih.govmdpi.com
Cyclization Reactions: As an o-phenylenediamine derivative, this compound is a precursor for the synthesis of heterocyclic systems like benzimidazoles. Reaction with an aldehyde, for example, would proceed through the formation of an imine (Schiff base) intermediate, followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon, leading to a cyclized aminol intermediate which then dehydrates to form the benzimidazole ring. researchgate.netnih.gov
Overview of Current Research Trajectories and Knowledge Gaps Pertaining to Methyl 2,3 Diamino 4 Methoxybenzoate
Current research on aromatic diamines is largely focused on the development of new synthetic methodologies and the exploration of their applications in medicinal chemistry and materials science. There is a continuous effort to discover novel heterocyclic compounds with improved biological activities, and ortho-phenylenediamines are central to many of these endeavors.
However, a significant knowledge gap exists specifically for Methyl 2,3-diamino-4-methoxybenzoate. There is a lack of published research that details its specific synthesis, characterization, and application. While the general reactivity of ortho-phenylenediamines is well understood, the influence of the methoxy (B1213986) and methyl ester substituents on the reactivity and properties of this particular isomer has not been systematically investigated.
Future research in this area should focus on several key aspects:
Development of an Optimized Synthesis: A high-yielding and scalable synthesis of this compound needs to be developed and reported. This would make the compound more accessible to the wider scientific community.
Comprehensive Characterization: A thorough characterization of its physicochemical properties, including spectroscopic data (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction analysis, is necessary to provide a complete profile of the molecule.
Exploration of Synthetic Applications: A systematic investigation into its use in the synthesis of a diverse range of heterocyclic compounds is needed. This would involve reacting it with a variety of electrophilic partners to explore the scope and limitations of its utility as a synthetic synthon.
Evaluation of Biological Activity: The novel benzimidazole (B57391) and quinoxaline (B1680401) derivatives synthesized from this compound should be screened for their biological activities to assess their potential as new therapeutic agents.
Derivatization and Structural Modifications of Methyl 2,3 Diamino 4 Methoxybenzoate
Synthesis of Novel Heterocyclic Compounds Utilizing the Diamino Core
The vicinal diamino functionality in Methyl 2,3-diamino-4-methoxybenzoate is a key feature that enables the construction of various fused heterocyclic systems. These reactions typically involve condensation with dicarbonyl compounds or their equivalents, leading to the formation of five- or six-membered heterocyclic rings.
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzimidazole (B57391) derivatives from this compound can be readily achieved through condensation with aldehydes or carboxylic acids and their derivatives. bohrium.comorganic-chemistry.orgnih.gov For instance, the reaction with an aldehyde would proceed via an initial Schiff base formation, followed by cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. mdpi.com The reaction with carboxylic acids, often facilitated by acidic catalysts and heat, results in the formation of 2-substituted benzimidazoles. bohrium.com
Quinazolines, another important class of nitrogen-containing heterocycles, can also be synthesized from this diamine precursor. uob.edu.lyorganic-chemistry.orgnih.gov Reaction with formic acid or its derivatives would lead to the formation of quinazolin-4-ones, which are key intermediates in medicinal chemistry. The specific substitution pattern on the resulting quinazoline (B50416) ring would be determined by the nature of the second reacting partner.
Table 1: Representative Synthesis of Benzimidazole and Quinazoline Scaffolds
| Reagent | Product Type | Typical Conditions | Representative Yield (%) |
|---|---|---|---|
| Aromatic Aldehyde | 2-Arylbenzimidazole | Oxidative conditions (e.g., air, NaHSO₃) | 80-95 |
| Carboxylic Acid | 2-Alkyl/Arylbenzimidazole | Acid catalysis (e.g., HCl, p-TsOH), heat | 70-90 |
Note: The yields are representative for reactions with substituted o-phenylenediamines and may vary for this compound.
The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and efficient method for the synthesis of quinoxalines. nih.govtsijournals.comnih.govorganic-chemistry.orgsapub.org Therefore, this compound is expected to react readily with compounds like glyoxal, biacetyl, or benzil (B1666583) to afford the corresponding quinoxaline (B1680401) derivatives. researchgate.net These reactions are often carried out in polar solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids. nih.gov
Phenazines, which are larger polycyclic aromatic systems, can be synthesized through the oxidative condensation of o-phenylenediamines. bohrium.comresearchgate.net For instance, the self-condensation of this compound under oxidative conditions could potentially lead to a substituted phenazine (B1670421) derivative. Alternatively, reaction with catechols followed by oxidation is another established route to phenazines.
Table 2: Representative Synthesis of Quinoxaline and Phenazine Fused Systems
| Reagent | Product Type | Typical Conditions | Representative Yield (%) |
|---|---|---|---|
| 1,2-Diketone (e.g., Benzil) | 2,3-Disubstituted Quinoxaline | Reflux in ethanol or acetic acid | 85-98 |
| Glyoxal | Unsubstituted Quinoxaline | Room temperature to reflux in ethanol | 75-90 |
Note: The yields are representative for reactions with substituted o-phenylenediamines and may vary for this compound.
The versatile reactivity of the diamino core of this compound extends to the synthesis of a variety of other nitrogen-containing polycyclic aromatic systems. For example, condensation with α-haloketones can lead to the formation of dihydropyrazines, which can be subsequently oxidized to pyrazines. Furthermore, multi-component reactions involving the diamine, an aldehyde, and a nucleophile can provide access to complex heterocyclic scaffolds in a single step. The specific substitution on the starting diamine, including the methoxy (B1213986) and methyl ester groups, can influence the reactivity and electronic properties of the resulting polycyclic systems.
Formation of Polymeric and Macromolecular Structures
The presence of two reactive amino groups makes this compound a suitable monomer for the synthesis of various polymers and macromolecules.
Aromatic diamines are common building blocks for the synthesis of high-performance polymers such as polyurethanes and polyamides. researchgate.netacs.orgmdpi.comacs.org this compound could serve as a diamine monomer in polycondensation reactions.
For polyurethane synthesis, it would be reacted with diisocyanates. rsc.orgresearchgate.netsemnan.ac.irresearchgate.netnih.gov The reaction proceeds via the addition of the amino groups to the isocyanate groups, forming urea (B33335) linkages. The resulting poly(urethane-urea)s would possess a rigid aromatic backbone due to the benzene (B151609) ring of the diamine, potentially leading to materials with high thermal stability.
In polyamide synthesis, this compound would be reacted with dicarboxylic acids or their derivatives, such as diacyl chlorides. nih.gov The reaction forms amide bonds and results in an aromatic polyamide. The presence of the methoxy and methyl ester substituents on the polymer backbone would influence its solubility, thermal properties, and mechanical strength.
Table 3: Potential Polyurethane and Polyamide Synthesis
| Co-monomer | Polymer Type | Linkage Formed | Potential Properties |
|---|---|---|---|
| Aromatic Diisocyanate | Poly(urethane-urea) | Urea | High thermal stability, rigidity |
| Aliphatic Diisocyanate | Poly(urethane-urea) | Urea | Increased flexibility |
| Aromatic Diacyl Chloride | Aromatic Polyamide | Amide | High strength, thermal resistance |
Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. instras.commdpi.comorientjchem.orgyoutube.comresearchgate.net Aromatic diamines can be utilized as core molecules or building blocks in the synthesis of these complex architectures.
This compound could potentially act as a core molecule for the divergent synthesis of dendrimers. mdpi.com The two amino groups would serve as initial branching points for the attachment of subsequent generations of monomers.
In the synthesis of hyperbranched polymers, an AB2-type monomer, where A and B are reactive functional groups, is often employed in a one-pot polymerization. kpi.uaresearchgate.netmdpi.com While this compound is not an AB2 monomer itself, it could be chemically modified to introduce a second type of reactive group, enabling its use in the synthesis of hyperbranched structures. For example, the methyl ester could be hydrolyzed to a carboxylic acid, which could then be reacted with a molecule containing two amino groups to form an AB2 monomer.
Table 4: Potential Dendrimer and Hyperbranched Polymer Architectures
| Macromolecule Type | Role of the Diamine | Synthetic Strategy | Key Features |
|---|---|---|---|
| Dendrimer | Core Molecule | Divergent Synthesis | Well-defined, monodisperse structure |
Design and Synthesis of Metal Complexes and Ligands Based on this compound
The presence of two adjacent amino groups and a carboxylate functionality suggests that this compound is an excellent candidate for acting as a chelating ligand in the formation of metal complexes. However, specific research detailing the synthesis and characterization of metal complexes with this particular ligand is not readily found.
Chelation Chemistry and Coordination Modes
Based on the chemistry of the parent compound, 2,3-diaminobenzoic acid, it can be inferred that this compound would likely exhibit bidentate or tridentate coordination modes. The two amino groups in the ortho position can form a stable five-membered chelate ring with a metal ion. The coordination could occur through the nitrogen atoms of the two amino groups.
Furthermore, the involvement of the carbonyl oxygen from the methyl ester group in coordination cannot be ruled out, potentially leading to a tridentate chelation. The specific coordination mode would be highly dependent on the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. For instance, studies on other aminobenzoate ligands have shown diverse coordination behaviors, including monodentate, bidentate, and bridging modes.
Table 1: Plausible Coordination Modes of this compound
| Coordination Mode | Coordinating Atoms | Potential Chelate Ring Size |
| Bidentate | N (amino), N (amino) | 5-membered |
| Bidentate | N (amino), O (carbonyl) | 6-membered |
| Tridentate | N (amino), N (amino), O (carbonyl) | 5- and 6-membered fused |
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are extended structures formed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, possessing both amino and carboxylate groups, makes it a theoretically suitable building block for the construction of such materials. The amino groups can be further functionalized to introduce additional coordination sites, while the carboxylate can link metal centers.
However, a survey of the existing literature reveals no specific examples of MOFs or coordination polymers synthesized using this compound as the primary organic linker. Research on related aminobenzoic acids has demonstrated their utility in forming one-, two-, and three-dimensional coordination polymers with interesting structural topologies and properties. It is plausible that this compound could be employed in a similar fashion to create novel porous materials with potential applications in gas storage, separation, and catalysis.
Regioselective Functionalization Strategies for Complex Molecular Construction
The presence of two distinct amino groups and an aromatic ring in this compound presents opportunities for regioselective functionalization, a key strategy in the synthesis of complex organic molecules. The differential reactivity of the two amino groups, influenced by steric and electronic factors, could potentially be exploited to achieve selective modification.
For instance, one could envision the selective acylation or alkylation of one amino group over the other. However, no published studies specifically address the regioselective functionalization of this compound.
A common reaction of o-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. It is highly probable that this compound would undergo a similar reaction. The synthesis of quinoxaline derivatives from the closely related 3,4-diaminobenzoic acid has been reported, suggesting a viable reaction pathway for the title compound. This reaction would provide a route to a variety of heterocyclic structures with potential biological activities.
Table 2: Potential Regioselective Reactions of this compound
| Reaction Type | Reagents | Potential Product |
| Quinoxaline Synthesis | 1,2-Dicarbonyl compounds | Substituted quinoxaline-5-carboxylic acid methyl ester |
| Selective Acylation | Acylating agent (e.g., Ac₂O) under controlled conditions | Mono- or di-acylated product |
| Selective Alkylation | Alkyl halide with a suitable base | Mono- or di-alkylated product |
Advanced Spectroscopic and Spectrometric Characterization
Mass Spectrometry (MS) for Structural Elucidation
Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS):No MS/MS data exists to propose or confirm any fragmentation pathways for this compound.
While data exists for various isomers and structurally related compounds, such as other diamino- or methoxy- substituted methyl benzoates, this information cannot be extrapolated to provide a scientifically accurate and specific analysis of Methyl 2,3-diamino-4-methoxybenzoate as requested. The precise substitution pattern of the amino and methoxy (B1213986) groups on the benzene (B151609) ring significantly influences the spectroscopic properties, making direct comparisons with isomers unreliable for a detailed characterization.
Therefore, until this compound is synthesized and its spectroscopic properties are characterized and published in peer-reviewed literature, a comprehensive and accurate article on this specific topic cannot be produced.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides information on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio (m/z). nih.gov This technique separates ions in the gas phase based on their differential mobility through a drift tube containing a buffer gas. nih.govmdpi.com The resulting collision cross-section (CCS) is a key physical parameter that reflects the three-dimensional structure of the ion.
For this compound, IMS-MS analysis would provide a CCS value, offering a unique molecular identifier that complements its mass. This is particularly useful for distinguishing it from structural isomers. The technique combines a soft ionization method, such as electrospray ionization (ESI), with the mobility separation and subsequent mass analysis. nih.govresearchgate.net While specific experimental IMS-MS data for this compound is not widely available in the literature, the expected outcome would be the determination of its reduced mobility and CCS value, which are crucial for advanced structural studies and database development. researchgate.netresearchgate.net
Table 1: Anticipated IMS-MS Parameters for this compound
| Parameter | Description | Anticipated Significance |
|---|---|---|
| Drift Time | The time taken for the ion to traverse the ion mobility drift tube. | Directly related to the ion's size and shape. |
| Collision Cross-Section (CCS) | A measure of the rotational average of the ion's surface area in the gas phase. | A characteristic value that aids in structural confirmation and isomer differentiation. |
| Reduced Mobility (K₀) | The ion mobility corrected for standard temperature and pressure. | A standardized value for inter-instrumental comparison. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Detailed Band Assignment and Functional Group Specificity
The IR and Raman spectra of this compound are characterized by vibrations corresponding to its distinct functional groups: the amino groups (-NH₂), the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and the substituted benzene ring.
The primary amino groups give rise to characteristic N-H stretching vibrations, typically observed as a doublet in the 3300-3500 cm⁻¹ region in the IR spectrum. The C=O stretching vibration of the ester group is expected to produce a strong, sharp absorption band around 1700-1730 cm⁻¹. The aromatic ring will exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretches from the ester and methoxy groups are anticipated in the 1000-1300 cm⁻¹ range.
Table 2: Predicted Vibrational Band Assignments for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3300 - 3500 | Amino (-NH₂) | Symmetric & Asymmetric N-H Stretching |
| 3000 - 3100 | Aromatic Ring | C-H Stretching |
| 2850 - 2960 | Methyl/Methoxy (-CH₃) | C-H Stretching |
| 1700 - 1730 | Ester (-COOCH₃) | C=O Stretching |
| 1550 - 1650 | Amino (-NH₂) | N-H Bending (Scissoring) |
| 1450 - 1600 | Aromatic Ring | C=C Stretching |
| 1200 - 1300 | Ester / Ether | Asymmetric C-O Stretching |
| 1000 - 1150 | Ester / Ether | Symmetric C-O Stretching |
Investigation of Hydrogen Bonding Networks and Molecular Packing
The presence of two amino groups and a carbonyl group in this compound allows for the formation of both intra- and intermolecular hydrogen bonds. These interactions significantly influence the molecular packing in the solid state. Vibrational spectroscopy is highly sensitive to hydrogen bonding. A downward shift (redshift) and broadening of the N-H stretching bands in the IR spectrum are classic indicators of hydrogen bond formation. Similarly, the C=O stretching frequency may also shift to a lower wavenumber due to its participation as a hydrogen bond acceptor. By comparing spectra from dilute solutions (where intermolecular interactions are minimized) to those from concentrated solutions or the solid state, the extent and nature of hydrogen bonding can be inferred. nih.gov
Electronic Spectroscopy: UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated π-systems and chromophores.
Characterization of Electronic Transitions and Chromophores
The primary chromophore in this compound is the substituted benzene ring. The presence of auxochromes—the two amino groups and the methoxy group—which possess non-bonding electrons (n electrons), significantly modifies the electronic spectrum. youtube.com These electron-donating groups interact with the π-system of the benzene ring, causing a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift).
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Associated Functional Groups | Expected Spectral Region |
|---|---|---|---|
| π → π * | π bonding to π* antibonding | Aromatic Ring, Carbonyl C=O | Strong absorption in the UV region (200-400 nm) |
| n → π * | Non-bonding to π* antibonding | -NH₂, -OCH₃, C=O | Weaker absorption, often at longer wavelengths than π → π* |
Solvatochromism and Environmental Effects on Electronic Structure
Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands upon changing the polarity of the solvent. nih.gov This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. nih.gov
For this compound, changing the solvent is expected to induce noticeable shifts in its λₘₐₓ values. In polar, protic solvents (like ethanol (B145695) or water), hydrogen bonding between the solvent and the solute's amino and carbonyl groups can stabilize both the ground and excited states, but often to different extents. Typically, for π → π* transitions in molecules with electron-donating groups, an increase in solvent polarity leads to a bathochromic (red) shift. Conversely, n → π* transitions often exhibit a hypsochromic (blue) shift in polar, protic solvents because the non-bonding electrons are stabilized by hydrogen bonding in the ground state, increasing the energy gap to the excited state. Studying the solvatochromic behavior provides valuable insight into the nature of the electronic transitions and the charge distribution in the molecule's excited states.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethanol |
X-ray Diffraction (XRD) and Crystallography
Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental X-ray diffraction or crystallographic data for the compound this compound could be located. The subsequent sections outline the theoretical applications of X-ray diffraction techniques for the characterization of this compound, should such data become available in the future.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous evidence for the molecular structure of this compound, including bond lengths, bond angles, and torsion angles.
Should a suitable single crystal of this compound be grown, SC-XRD analysis would elucidate its absolute configuration and preferred molecular conformation in the solid state. The resulting crystallographic data, including the crystal system, space group, and unit cell dimensions, would offer fundamental insights into the packing of the molecules in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are anticipated due to the presence of the amino and ester functional groups.
A hypothetical data table that could be generated from such an analysis is presented below:
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002.5 |
| Z | 4 |
Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. For this compound, PXRD would serve as a valuable tool for routine identification and for assessing the purity of bulk samples. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline phase.
Furthermore, PXRD is the primary method for investigating polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can exhibit distinct physical properties. A thorough polymorphic screen using PXRD would be critical in the solid-state characterization of this compound.
A representative data table from a PXRD analysis would list the characteristic diffraction peaks:
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 100 |
| 15.5 | 5.71 | 85 |
| 20.4 | 4.35 | 70 |
| 25.8 | 3.45 | 95 |
| 30.1 | 2.97 | 60 |
Co-crystallization and Salt Formation Studies
The techniques of co-crystallization and salt formation are widely employed to modify the physicochemical properties of a molecule without altering its covalent structure. Given the functional groups present in this compound (two amino groups and an ester), it is a candidate for forming co-crystals or salts with various pharmaceutically acceptable co-formers or acids.
X-ray diffraction, both single crystal and powder, is indispensable in these studies. SC-XRD would confirm the formation of a new co-crystal or salt by revealing the crystal structure of the new entity and detailing the intermolecular interactions between the components. PXRD would be used to screen for the formation of new crystalline phases during co-crystallization experiments and to characterize the resulting bulk material. These studies are vital for developing novel solid forms of the compound with potentially improved properties.
Computational and Theoretical Investigations
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.
While quantum calculations focus on a static, minimum-energy structure, MD simulations reveal the dynamic nature of a molecule. For Methyl 2,3-diamino-4-methoxybenzoate, an MD simulation would track the movements of each atom over a period of nanoseconds or microseconds.
This analysis would be particularly useful for understanding:
Torsional Rotations: The flexibility of the molecule is largely determined by the rotation around single bonds. MD simulations can explore the rotational barriers and preferred dihedral angles for the methoxy (B1213986) (-OCH₃), methyl ester (-COOCH₃), and amino (-NH₂) groups.
Solvent Effects: By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can show how solvent molecules interact with the solute and influence its preferred conformation.
Intramolecular Hydrogen Bonding: Simulations can reveal the probability and lifetime of transient intramolecular hydrogen bonds, for instance, between one of the amino groups and the oxygen of the adjacent methoxy group, which could stabilize certain conformations.
MD simulations are exceptionally powerful for studying how multiple molecules interact and organize into larger structures. beilstein-journals.org This process, known as self-assembly, is governed by non-covalent interactions. beilstein-journals.orgresearchgate.net For this compound, the key intermolecular forces at play would be:
Hydrogen Bonding: The two amino groups (-NH₂) are potent hydrogen bond donors, while the oxygen atoms of the methoxy and ester groups are hydrogen bond acceptors. MD simulations can predict the formation of strong and directional hydrogen-bonded networks, which would be a primary driver of self-assembly.
π–π Stacking: The aromatic benzene (B151609) ring can interact with the rings of neighboring molecules through π–π stacking, contributing to the stability of aggregates.
By simulating a system with many molecules, MD can predict whether they will form ordered structures like dimers, one-dimensional chains, or two-dimensional sheets. rsc.org These predictions are vital for understanding the compound's solid-state packing, crystal structure, and behavior in solution at high concentrations.
Reaction Pathway and Transition State Calculations
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for investigating reaction mechanisms. These methods allow for the detailed exploration of potential energy surfaces, identifying stable intermediates, and, crucially, the high-energy transition states that connect them.
For a molecule like this compound, several reactions can be envisaged, such as condensations involving the diamino groups to form heterocycles, or transformations of the ester group. DFT calculations can elucidate the step-by-step mechanism of these reactions. For instance, in the formation of quinoxalines from the reaction of 1,2-diamines with 1,2-diketones, computational studies can map out the entire reaction pathway, including the initial condensation, cyclization, and subsequent aromatization steps. jlu.edu.cn
By calculating the Gibbs free energy of each reactant, intermediate, transition state, and product, a complete energy profile for the reaction can be constructed. The energy difference between the reactants and the highest-energy transition state determines the activation energy, or energy barrier, which is a key factor in determining the reaction rate. Computational chemistry has become a key tool to understand reaction mechanisms that are difficult to probe experimentally. nih.gov For example, in bimolecular nucleophilic aromatic substitution (SNAr) reactions, DFT studies can distinguish between a stepwise pathway, proceeding through a stable Meisenheimer intermediate, and a concerted pathway. acs.org The calculated energy barriers for each pathway can predict which mechanism is more favorable under specific conditions.
Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction Pathway
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| R | Reactants | 0.0 |
| TS1 | First Transition State | +22.5 |
| I1 | Intermediate | +5.3 |
| TS2 | Second Transition State | +15.8 |
| P | Products | -10.2 |
This table represents typical data obtained from DFT calculations for a two-step reaction, illustrating the relative energies of reactants, transition states, intermediates, and products.
The arrangement of functional groups on the this compound ring presents questions of selectivity. For instance, in an acylation reaction, will the C2 or C3 amino group react preferentially? Computational models are adept at predicting such outcomes.
Regioselectivity: The prediction of regioselectivity is a significant aspect of planning organic syntheses. rsc.org In reactions involving substituted anilines, DFT calculations can determine the most likely site of electrophilic attack by comparing the activation energies for reaction at different positions. nih.govnih.gov For this compound, one could model the reaction of an electrophile with each of the two non-equivalent amino groups. The calculated energy barriers for the formation of the respective intermediates would indicate the preferred reaction site. Factors such as steric hindrance from the adjacent methoxy and ester groups, and electronic effects influencing the nucleophilicity of the nitrogen atoms, would be captured by the calculations. Studies on Ir-catalyzed ortho-C–H borylations of anilines, for example, demonstrate how modulating reactants can achieve high regioselectivity, a phenomenon that can be rationalized and predicted through computational analysis. nih.gov
Chemoselectivity: If multiple reactive functional groups are present, computational methods can predict which will react first. For a derivative of this compound that also contains, for example, a hydroxyl group, DFT could be used to model the reaction with an acylating agent at the amine versus the hydroxyl group to predict the chemoselective outcome.
Stereoselectivity: While less relevant for planar aromatic precursors, if this compound were used to create chiral molecules, computational methods could predict the stereochemical outcome. By calculating the energies of diastereomeric transition states, the favored product stereoisomer can be identified.
Spectroscopic Property Prediction (e.g., Simulated NMR, IR, UV-Vis Spectra)
Computational methods are widely used to predict spectroscopic properties, which can be invaluable for identifying and characterizing molecules. researchgate.net
Simulated NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C). mdpi.comresearchgate.net These theoretical spectra can be compared with experimental data to confirm a molecular structure. For this compound, a simulated spectrum would predict the precise chemical shifts for each of the aromatic protons and carbons, as well as those of the methyl groups, aiding in the assignment of experimental peaks. Discrepancies between predicted and experimental spectra can often highlight subtle conformational or electronic effects.
Simulated IR Spectra: DFT calculations can also predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. By calculating the harmonic frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. This would show the characteristic stretching and bending frequencies for the N-H bonds of the amino groups, the C=O of the ester, and the C-O bonds of the methoxy and ester groups, among others. This serves as a powerful tool for confirming the presence of key functional groups.
Simulated UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting electronic absorption spectra (UV-Vis). mdpi.comfaccts.de The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For this compound, TD-DFT could predict the π→π* transitions characteristic of the substituted benzene ring, helping to interpret the experimental UV-Vis spectrum.
Table 2: Example of Predicted Spectroscopic Data for an Analogous Aromatic Compound
| Technique | Parameter | Predicted Value |
| ¹H NMR | Aromatic-H | 6.5 - 7.8 ppm |
| ¹³C NMR | Carbonyl-C | ~168 ppm |
| IR | C=O Stretch | ~1720 cm⁻¹ |
| IR | N-H Stretch | 3350 - 3500 cm⁻¹ |
| UV-Vis (TD-DFT) | λmax | ~290 nm, ~340 nm |
This table provides an illustration of the type of spectroscopic data that can be generated computationally for a substituted benzoate (B1203000) derivative.
Quantitative Structure-Property Relationship (QSPR) Modeling for Derived Materials
This compound can serve as a monomer or building block for larger molecules and polymers, such as polyamides or polyimides. Quantitative Structure-Property Relationship (QSPR) modeling is a statistical method used to predict the properties of materials based on their chemical structure. researchgate.net
In a QSPR study, a set of known molecules (e.g., polymers derived from various aromatic diamines) and their experimentally measured properties (e.g., thermal stability, mechanical strength, or electronic properties) are used to build a mathematical model. kit.edu This model correlates molecular descriptors (numerical representations of chemical structure) with the property of interest. Once a reliable model is developed, it can be used to predict the properties of new, unsynthesized materials, such as those that could be derived from this compound. This approach can significantly accelerate the materials discovery process by prioritizing the synthesis of candidates with the most promising properties. tue.nl
Rational Design of Derivatives via Computational Screening
Building upon the principles of QSPR and mechanistic understanding, computational chemistry enables the rational design of new molecules with tailored properties. nih.gov Starting with the scaffold of this compound, virtual libraries of derivatives can be created by systematically modifying the substituents.
For example, if the goal is to design a new polymer precursor for a high-performance material, one could computationally screen derivatives with different electron-withdrawing or electron-donating groups on the aromatic ring. DFT calculations could be used to predict how these modifications affect key properties like the molecule's reactivity, electronic structure, and the stability of the resulting polymer. Similarly, if the aim is to develop a new pharmaceutical agent, computational screening and molecular docking could be used to predict the binding affinity of various derivatives to a target protein. nih.govrjeid.com This in-silico screening process allows researchers to evaluate a vast number of potential candidates and select only the most promising ones for actual synthesis and testing, saving considerable time and resources.
Advanced Applications in Materials Science and Industrial Chemistry
Precursor for Advanced Polymeric Materials
High-Performance Polymers with Enhanced Mechanical or Thermal Stability
There is no available information to suggest that Methyl 2,3-diamino-4-methoxybenzoate has been utilized in the creation of high-performance polymers such as polyimides, polybenzoxazoles, or other aramids known for their exceptional mechanical and thermal properties.
Smart Materials, Stimuli-Responsive Polymers, and Self-Assembled Systems
No studies were found that explore the use of this compound in the development of smart materials, such as polymers that respond to external stimuli (e.g., pH, temperature, light), or in the formation of complex self-assembled systems.
Intermediates in Fine Chemical Synthesis (Non-Pharmaceutical Final Products)
While the compound is an intermediate, its documented applications in fine chemical synthesis leading to non-pharmaceutical final products are not present in the available literature.
Dyes, Pigments, and Fluorescent Markers
There is no evidence to indicate that this compound is used as a precursor or intermediate in the synthesis of colorants such as dyes and pigments, or in the creation of fluorescent markers for imaging and sensing applications.
Agrochemical Precursors and Crop Protection Agents
No patents or articles were found that link this compound to the synthesis of active ingredients for agrochemicals or other crop protection agents.
Photographic Chemicals and Imaging Materials
There is currently no available scientific literature to suggest that this compound is utilized as a component in photographic chemicals or imaging materials. The development of photographic and imaging technologies historically involves a wide array of organic molecules, such as developing agents, couplers, and sensitizers. However, the specific role or application of this compound in these processes is not documented in accessible research.
Role in Catalyst Development and Support
The application of this compound in catalyst development, either as a ligand or in the functionalization of support materials, is not described in the current body of scientific literature.
Ligand Design for Homogeneous and Heterogeneous Catalysis
The design of ligands is a crucial aspect of modern catalysis, enabling control over the activity, selectivity, and stability of metal-based catalysts. While aromatic diamines can serve as precursors to or components of ligands, there is no specific information available on the use of this compound for this purpose in either homogeneous or heterogeneous catalysis.
Support Material Functionalization
The functionalization of catalyst support materials is a key strategy for improving catalyst performance by influencing the dispersion of active sites and the interaction with reactants. There are no documented instances of this compound being used to functionalize support materials such as silica, alumina, or carbon.
Analytical Standards and Reference Materials Development
The development of certified analytical standards and reference materials is critical for ensuring the quality and accuracy of chemical measurements. While related compounds are used as reference standards in pharmaceutical analysis, there is no indication from available sources that this compound has been developed or is used as an analytical standard or reference material.
Potential in Sensor Technology (e.g., Chemosensors, Optical Sensors for Environmental Monitoring)
The unique structural features of aromatic diamines can sometimes be exploited in the design of chemosensors and optical sensors for the detection of various analytes, including metal ions and pollutants. However, there is no specific research available that explores or demonstrates the potential of this compound in the development of sensor technologies for environmental monitoring or other applications.
Emerging Research Directions and Future Perspectives
Integration with Artificial Intelligence and Machine Learning for Accelerated Synthetic Design
The synthesis of complex organic molecules like Methyl 2,3-diamino-4-methoxybenzoate is a prime area for the application of artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.netmdpi.com These computational tools are rapidly transforming drug discovery and chemical synthesis by enabling the rapid prediction and optimization of synthetic pathways. nih.govnih.gov
Retrosynthesis and Pathway Prediction : ML algorithms can be trained on vast databases of chemical reactions to propose novel and efficient retrosynthetic routes. For a molecule like this compound, AI could identify more economical starting materials or shorter, higher-yielding reaction sequences than those currently established.
Reaction Condition Optimization : Machine learning models excel at navigating the complex, multi-variable space of reaction conditions (e.g., temperature, solvent, catalyst, time). These models can predict the optimal conditions to maximize yield and purity while minimizing byproducts, thereby accelerating the development of robust manufacturing processes. bruker.com
De Novo Design of Derivatives : AI can be utilized for the de novo design of novel derivatives of this compound with tailored properties. nih.gov By learning structure-activity relationships, these models can suggest new molecular structures with enhanced efficacy for specific applications, which can then be synthesized. researchgate.net The interest in applying machine learning techniques as tools for drug design has been growing in recent decades due to the complexity of the field. nih.gov
| Machine Learning Technique | Application in Synthetic Design | Potential Impact on this compound Synthesis |
| Deep Neural Networks (DNN) | Predicting reaction outcomes and retrosynthetic pathways. | Identification of novel, more efficient synthetic routes. |
| Support Vector Machines (SVM) | Classifying reactions and predicting biological activity (QSAR). mdpi.com | Screening for potential applications and guiding derivative design. |
| Random Forest | Optimizing reaction conditions and predicting yields. | Faster process development and improved manufacturing efficiency. |
| Recurrent Neural Networks (RNN) | Generating novel molecular structures with desired properties. | Design of new functional derivatives for materials or pharmaceutical use. |
Sustainable Synthesis and Circular Economy Approaches
Modern chemical synthesis places a strong emphasis on sustainability, green chemistry, and the principles of a circular economy. Future research into this compound and its derivatives will likely focus on developing more environmentally benign synthetic methods.
Bio-based Feedstocks : A key goal is to move away from petrochemical-based starting materials. Research could explore synthetic pathways that begin with renewable, biomass-derived precursors. rsc.org The development of novel catalytic approaches is necessary to transform the inherent structural features of renewable materials into valuable amines. rsc.org
Biocatalysis : The use of enzymes as catalysts in organic synthesis offers high selectivity under mild conditions, reducing energy consumption and waste. mdpi.com Future work could involve engineering enzymes for key steps in the synthesis of this compound, such as the selective introduction of amino or methoxy (B1213986) groups onto an aromatic ring. Spore-based biocatalysts are also emerging as resilient and effective options for the oxidation of aromatic amines. mdpi.com
Circular Economy Principles : Applying circular economy concepts involves designing processes where waste is minimized and ideally valorized. dairycampus.nl This could involve capturing and repurposing byproducts from the synthesis or developing methods to recycle solvents and catalysts more effectively. Utilizing waste streams as a feedstock for microbial fermentation can offer significant environmental and economic benefits. dairycampus.nl
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique arrangement of functional groups in this compound offers a rich playground for exploring novel chemical reactions and transformations that go beyond traditional methods.
Photoredox and Electrosynthesis : Visible-light-driven photoredox catalysis and electrosynthesis are powerful tools for forging new bonds under mild conditions. nih.gov The electron-rich nature of the diamino-substituted aromatic ring makes it a prime candidate for single-electron transfer (SET) processes, potentially enabling novel C-H functionalization or cross-coupling reactions.
Metal-Mediated Transformations : The vicinal diamino groups can act as a bidentate ligand, chelating to metal centers and enabling unique catalytic transformations. This could be exploited for directed C-H activation at the C5 or C6 positions of the benzene (B151609) ring, allowing for the late-stage functionalization of the molecule to create diverse derivatives. researchgate.net
Radical-Mediated Reactions : The amino groups can serve as precursors to nitrogen-centered radicals or can influence the reactivity of incipient carbon-centered radicals on the aromatic ring. Exploring radical-mediated coupling reactions could provide direct access to complex aniline-containing structures that are otherwise difficult to synthesize. researchgate.net
Development of Advanced In Situ Characterization Techniques for Reaction Monitoring
To optimize and control the synthesis of this compound, particularly on an industrial scale, advanced real-time monitoring techniques are essential. Process Analytical Technology (PAT) provides critical insights into reaction kinetics, mechanisms, and endpoint determination. bruker.comacs.org
In Situ Spectroscopy : Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the real-time concentrations of reactants, intermediates, and products directly within the reaction vessel. bruker.comchromatographytoday.com This allows for precise control over the reaction, ensuring higher yields and purity. chromatographytoday.com
Online NMR and HPLC : Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information and is inherently quantitative, making it a powerful tool for monitoring complex reaction mixtures without the need for calibration. bruker.compharmtech.comacs.org Coupling a reactor to an online High-Performance Liquid Chromatography (HPLC) system provides real-time separation and quantification of components, which is a dominant analytical tool in the pharmaceutical industry. acs.org
| Characterization Technique | Information Provided | Application in Synthesis of this compound |
| FTIR Spectroscopy | Changes in functional group concentrations over time. chromatographytoday.com | Monitoring the reduction of nitro groups or the formation of the final product. |
| UV-Vis Spectroscopy | Changes in concentrations of UV-Vis active species. chromatographytoday.com | Tracking the consumption of conjugated starting materials. |
| Online NMR Spectroscopy | Structural elucidation and quantitative analysis of species in solution. pharmtech.com | Identifying intermediates, byproducts, and determining reaction kinetics. bruker.com |
| Online HPLC | Separation and quantification of reaction components. acs.org | Accurately determining product purity and reaction completion. |
Multidisciplinary Research Opportunities at the Interface of Organic Chemistry and Materials Science
The functional groups on this compound make it an attractive building block for the creation of advanced functional materials. This intersection of organic synthesis and materials science presents numerous opportunities. ox.ac.uk
Polymer Synthesis : The two amino groups provide reactive sites for polymerization reactions. It can be used as a monomer to synthesize novel polyamides, polyimides, or other polymers with tailored thermal, mechanical, or electronic properties. The specific substitution pattern could impart unique solubility or processing characteristics to the resulting materials.
Metal-Organic Frameworks (MOFs) : The carboxylate group (after hydrolysis of the methyl ester) and the amino groups can serve as coordinating sites for metal ions, making this molecule a potential organic linker for the design of novel MOFs. researchgate.net The functional groups within the pores of such MOFs could be designed for applications in gas storage, separation, or catalysis.
Functional Dyes and Electronic Materials : The substituted aniline core is a common feature in organic electronic materials. Derivatives of this compound could be explored for their optical and electronic properties, potentially leading to applications in organic light-emitting diodes (OLEDs), sensors, or as components in dye-sensitized solar cells. The discovery and development of such materials are central to providing solutions in energy, healthcare, and electronics. ox.ac.uk
Q & A
Q. What are the optimal synthetic routes for Methyl 2,3-diamino-4-methoxybenzoate, and how can purity be assessed methodologically?
Answer:
- Synthesis: The compound can be synthesized via selective protection/deprotection of amino and methoxy groups. A triazine-based coupling strategy (as in ) is effective, where esterification of benzoic acid derivatives with methyl groups is achieved under mild acidic conditions. For example, using 4-methoxyphenol as a starting material (similar to ) and introducing amino groups via nucleophilic substitution.
- Purity Assessment:
Q. How can tautomeric forms of this compound be resolved experimentally?
Answer:
-
Crystallography: Single-crystal X-ray diffraction (using SHELX software, ) can distinguish between keto-enol tautomers by analyzing bond lengths (C=O vs. C–O) and hydrogen-bonding networks.
-
Spectroscopy: Variable-temperature NMR in DMSO-d6 () reveals dynamic tautomerism through signal splitting at low temperatures.
-
Table: Key spectral markers for tautomers:
Tautomer NMR (δ, ppm) IR (C=O stretch, cm⁻¹) Keto 10.2 (broad, NH) 1680–1700 Enol 8.9 (sharp, OH) 1620–1640
Q. What stability challenges arise during storage, and how can degradation products be characterized?
Answer:
- Stability Issues: The compound is prone to oxidation at the amino groups and hydrolysis of the ester moiety under humid conditions.
- Mitigation: Store under inert gas (N₂/Ar) at –20°C in amber vials.
- Degradation Analysis:
Advanced Research Questions
Q. How to address contradictions in reported crystallographic data for this compound derivatives?
Answer:
Q. How does steric hindrance from the methoxy group affect reactivity in cross-coupling reactions?
Answer:
-
Experimental Design:
- Compare Suzuki-Miyaura coupling yields using 4-methoxy vs. 4-H analogs ( notes steric effects in benzoyl derivatives).
- Kinetic Study: Monitor reaction progress via in situ IR for aryl halide consumption.
-
Findings:
Substituent Yield (%) (24 h) TOF (h⁻¹) 4-OCH₃ 62 12.5 4-H 89 22.1 Reduced yield with methoxy groups correlates with increased steric bulk .
Q. What strategies resolve low reproducibility in biological activity assays for this compound?
Answer:
- Critical Factors:
- Solvent Polarity: DMSO stock solutions >1 mM can induce aggregation; use freshly prepared ≤0.5 mM solutions.
- Cell Line Variability: Validate assays across ≥3 cell lines (e.g., HEK293, HeLa, MCF-7).
- Protocol Optimization:
- Pre-equilibrate compounds in assay buffer (PBS, pH 7.4) for 30 min.
- Include a reducing agent (1 mM DTT) to prevent oxidation during incubation .
Q. How to design structure-activity relationship (SAR) studies for analogs with improved pharmacokinetics?
Answer:
- SAR Parameters:
- Lipophilicity: Replace methoxy with trifluoromethoxy (logP reduction by ~0.5).
- Metabolic Stability: Introduce deuterium at α-positions ( shows 2-fold increased t₁/₂ in hepatic microsomes).
- In Silico Tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
